Suramin (sodium salt)
Overview
Description
Suramin (sodium salt) is a polysulfonated naphthylurea compound known for its antiparasitic and anticancer properties. It was first developed in the early 20th century by the German Bayer company for the treatment of African sleeping sickness and river blindness . Suramin is a large molecule with a complex structure, including multiple aromatic rings and sulfonic acid groups, which contribute to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Suramin is synthesized through a multi-step process involving the reaction of naphthalene derivatives with sulfonic acid groups. One method involves dissolving 8-[3-amino-1-phenylene phosphinylidyne imido-(4-methyl-3; 1-phenylene)] phosphinylidyne imido-1,3,5-naphthalene trisulfonic acid trisodium in dimethylformamide (DMF) and slowly adding phosphinylidyne diimidazole dissolved in methylene dichloride. The reaction is carried out at room temperature for two hours, followed by solvent evaporation and purification through column chromatography .
Industrial Production Methods: Industrial production of suramin involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Suramin undergoes various chemical reactions, including:
Oxidation: Suramin can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can modify the sulfonic acid groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions include various sulfonic acid derivatives and modified naphthylurea compounds, which may exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
Suramin exerts its effects through multiple mechanisms:
Comparison with Similar Compounds
Suramin is unique due to its complex structure and multiple sulfonic acid groups. Similar compounds include:
Heparin: Like suramin, heparin is a polyanionic compound with anticoagulant properties.
PPADS, NF023, and NF449: These suramin analogs contain varying numbers of sulfonic acid groups and exhibit similar biological activities, such as promoting lipid droplet formation and adipocyte differentiation.
Suramin’s uniqueness lies in its broad range of biological activities and its ability to interact with multiple molecular targets, making it a versatile compound in scientific research and therapeutic applications.
Properties
IUPAC Name |
hexasodium;8-[[4-methyl-3-[[3-[[3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H40N6O23S6.6Na/c1-25-9-11-29(49(60)54-37-13-15-41(83(69,70)71)35-21-33(81(63,64)65)23-43(45(35)37)85(75,76)77)19-39(25)56-47(58)27-5-3-7-31(17-27)52-51(62)53-32-8-4-6-28(18-32)48(59)57-40-20-30(12-10-26(40)2)50(61)55-38-14-16-42(84(72,73)74)36-22-34(82(66,67)68)24-44(46(36)38)86(78,79)80;;;;;;/h3-24H,1-2H3,(H,54,60)(H,55,61)(H,56,58)(H,57,59)(H2,52,53,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80);;;;;;/q;6*+1/p-6 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPNKLKDKUDFHK-UHFFFAOYSA-H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC(=CC=C4)NC(=O)NC5=CC=CC(=C5)C(=O)NC6=C(C=CC(=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H34N6Na6O23S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1429.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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